2-(1,2-Oxazol-4-yl)acetonitrile
Overview
Description
2-(1,2-Oxazol-4-yl)acetonitrile is a chemical compound that is used in proteomics research . It is a chiral ligand for catalyzed organic chemistry transformations and reactions such as asymmetric synthesis .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various methods. For instance, benzoxazole derivatives were synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . Another method involves the dimerization of methanimines .Scientific Research Applications
Synthesis and Biological Potential of Oxazole Derivatives
Oxazoles, including compounds like 2-(1,2-oxazol-4-yl)acetonitrile, have gained significant attention in scientific research due to their versatile applications. These compounds are known for their presence in various pharmacologically active agents, showing potential in cancer treatment, antimicrobial, anti-inflammatory, and antihyperglycemic therapies. The oxazole scaffold's ability to act as a ligand for various molecular targets makes it an attractive candidate for developing new therapeutic agents. Research has highlighted the importance of synthetic oxazole molecules, demonstrating a wide spectrum of pharmacological profiles, some of which have advanced to preclinical and clinical evaluations (Kaur et al., 2018).
Oxazoline-Containing Ligands in Asymmetric Catalysis
Another significant application of oxazole derivatives is in the field of asymmetric catalysis. Compounds containing a chiral oxazoline ring, similar in structure to this compound, have become prominent ligands in metal-catalyzed transformations. Their success is attributed to their readily accessible, modular nature, and effectiveness in various catalytic reactions. These ligands are derived from chiral amino alcohols, offering a direct influence on the stereochemical outcomes of reactions. Their versatility and efficiency in asymmetric catalysis underline the continuous development and application of oxazoline-based ligands in synthesizing enantioselective compounds (Hargaden & Guiry, 2009).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, this compound and related compounds are studied for their properties and behaviors under various conditions. For instance, the effect of organic solvents like acetonitrile on the pH of buffered HPLC mobile phases and the pKa of analytes has been reviewed, providing insights into the analytical challenges and solutions for compounds with similar chemical properties. This research is crucial for developing accurate and reliable methods for analyzing such compounds in different matrices, thereby understanding their stability, degradation, and environmental fate (Subirats et al., 2007).
Future Directions
Oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, has gained much recognition in synthetic organic chemistry. Many oxazoline-based ring structures, including 2-(1,2-Oxazol-4-yl)acetonitrile, are noticeable for their biological activities. Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on. As a result, plentiful investigations ensued on oxazoline synthesis and is also still continuing .
Properties
IUPAC Name |
2-(1,2-oxazol-4-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c6-2-1-5-3-7-8-4-5/h3-4H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJZNHYSDJGFMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893640-97-6 | |
Record name | 2-(1,2-oxazol-4-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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